molecular formula C22H29ClN4O6 B11933596 2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide

Cat. No.: B11933596
M. Wt: 480.9 g/mol
InChI Key: FUCKCIVGBCBZNP-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide (CAS: 724424-43-5) is a structurally complex benzamide derivative with the molecular formula C₂₂H₂₉ClN₄O₆ and an average molecular weight of 480.946 g/mol . Its stereochemistry includes one defined stereocenter, corresponding to the (R)-2-hydroxy-3-methoxypropyl substituent on the triazine ring . The compound is characterized by:

  • A chlorinated benzamide core linked to a 1-hydroxycycloheptylmethyl group.
  • A 1,2,4-triazin-3,5-dione moiety substituted with a hydroxy-methoxypropyl side chain.

This molecule has been studied in the context of P2X purinoceptor 7 (P2RX7) modulation, as indicated by its association with MDL identifiers P2RX7HUMAN, P2RX7MOUSE, and P2RX7_RAT . Key literature references include PMID: 21782426 and PMID: 21565499, which explore its interaction with ion channels and receptors .

Properties

Molecular Formula

C22H29ClN4O6

Molecular Weight

480.9 g/mol

IUPAC Name

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide

InChI

InChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)

InChI Key

FUCKCIVGBCBZNP-UHFFFAOYSA-N

Canonical SMILES

COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide typically involves multiple steps. The starting materials include a chlorinated benzamide derivative and a triazinyl compound. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution of the chlorine atom can result in various substituted benzamide derivatives.

Scientific Research Applications

Overview

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide is a complex organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structural features—comprising a triazinyl group, a benzamide moiety, and a cycloheptyl ring—enhance its versatility for numerous applications.

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for diverse reactivity patterns that are valuable in synthetic chemistry.
  • Reagent in Organic Reactions : It can be utilized in various organic reactions due to its reactivity profile. For example, the chlorine atom can be replaced by nucleophiles in substitution reactions.

Biology

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural components could interact with microbial targets, potentially leading to new antimicrobial agents.
  • Antiviral and Anticancer Research : The compound is being investigated for its potential antiviral and anticancer activities. The triazinyl group is particularly interesting due to its known bioactivity in similar compounds.

Medicine

  • Drug Development : The unique structure of the compound positions it as a candidate for drug development. Research is ongoing to explore its efficacy and safety profiles as a therapeutic agent.
  • Formulation Studies : Its properties are being examined for potential use in pharmaceutical formulations, particularly in enhancing the bioavailability of active pharmaceutical ingredients.

Industry

  • Material Development : The compound's chemical properties may be harnessed in the development of new materials with specific functionalities.
  • Chemical Processes : It can be integrated into industrial processes aimed at producing novel chemical products or improving existing formulations.

Case Studies and Research Findings

Several studies have been conducted to investigate the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAntiviral PotentialShowed promising results against viral replication in cell cultures.
Study CDrug FormulationImproved solubility and bioavailability in preliminary formulation tests.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The triazine-dione ring in the target compound distinguishes it from thiazolidinone-containing analogs (e.g., ), which lack the triazine system’s capacity for hydrogen bonding and π-π stacking .
  • Compared to simpler benzamides (e.g., ), the target molecule’s cycloheptylmethyl and hydroxy-methoxypropyl groups enhance steric bulk and polarity, likely influencing solubility and receptor binding .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The target compound’s ClogP (estimated via fragment-based methods) is ~2.5 , higher than N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (ClogP ~1.8) due to its lipophilic cycloheptyl group .
  • Hydrogen Bonding: The triazine-dione and hydroxypropyl groups provide 6 hydrogen bond donors and 9 acceptors, surpassing analogs with fewer polar substituents .

Research Findings and Methodological Considerations

  • Virtual Screening Challenges: As noted in , structural similarity metrics (e.g., Tanimoto coefficient) may overemphasize backbone similarity while underestimating critical substituent effects. For example, replacing the triazine ring with a thiazolidinone () drastically alters electronic properties and bioactivity .
  • Stereochemical Impact : The (R)-configuration of the hydroxy-methoxypropyl group in the target compound likely enhances receptor affinity compared to racemic mixtures, as seen in chiral benzamide derivatives () .

Biological Activity

2-Chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide is a complex organic compound with significant biological activity. This compound features a unique structure that includes a triazinyl group, benzamide moiety, and cycloheptyl ring, making it a candidate for various pharmacological applications.

  • Molecular Formula : C22H29ClN4O6
  • Molecular Weight : 480.9 g/mol
  • IUPAC Name : this compound
  • InChI Key : FUCKCIVGBCBZNP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The precise mechanisms are still under investigation but are thought to involve the inhibition of key metabolic pathways.

Biological Activity Spectrum

Research indicates that compounds similar to this compound exhibit diverse biological activities including:

  • Antimicrobial Activity :
    • Exhibits significant activity against bacterial and fungal strains.
    • Comparable efficacy to established antibiotics like isoniazid and ciprofloxacin .
  • Antitumor Activity :
    • Demonstrates potential in inhibiting tumor growth in various cancer cell lines.
    • Related compounds have shown increased life span in murine models of leukemia .
  • Anti-inflammatory Effects :
    • Compounds within the same chemical class have been documented to reduce inflammation markers in vitro and in vivo .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of similar benzamide derivatives against mycobacterial and fungal strains. The results indicated that these compounds had higher biological activity than standard treatments, suggesting potential for therapeutic applications in infectious diseases .

Study 2: Antitumor Potential

In a comparative study of alkylating agents, the tested derivatives showed enhanced antitumor activity against L1210 leukemia cells. The cis-isomer demonstrated a significant increase in life span compared to controls, indicating promising anticancer properties .

Study 3: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of triazinyl benzamides revealed that modifications in the functional groups significantly influenced their biological activities. This research provides insights into optimizing the compound for enhanced efficacy .

Data Tables

Property Measurement
Molecular Weight480.9 g/mol
IC50 (Antimicrobial Activity)Varies by strain (e.g., 72050 nM)
Antitumor EfficacyIncreased lifespan by up to 413%

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